molecular formula C29H29N3O3 B13743870 3-((4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxoanthryl)amino)-N-phenylpropionamide CAS No. 24464-64-0

3-((4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxoanthryl)amino)-N-phenylpropionamide

Cat. No.: B13743870
CAS No.: 24464-64-0
M. Wt: 467.6 g/mol
InChI Key: BSGWMUMCNMCWCW-UHFFFAOYSA-N
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Description

3-((4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxoanthryl)amino)-N-phenylpropionamide is a complex organic compound that features a combination of cyclohexylamino, anthryl, and phenylpropionamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxoanthryl)amino)-N-phenylpropionamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Anthryl Intermediate: The anthryl intermediate is synthesized through a Friedel-Crafts acylation reaction, where an anthracene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Cyclohexylamino Substitution: The anthryl intermediate undergoes a substitution reaction with cyclohexylamine to introduce the cyclohexylamino group.

    Coupling with N-phenylpropionamide: The final step involves coupling the cyclohexylamino-anthryl intermediate with N-phenylpropionamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxoanthryl)amino)-N-phenylpropionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

3-((4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxoanthryl)amino)-N-phenylpropionamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-((4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxoanthryl)amino)-N-phenylpropionamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(Cyclohexylamino)-9,10-dihydro-9,10-dioxoanthryl)amino)-N-phenylpropionamide is unique due to its combination of anthryl, cyclohexylamino, and phenylpropionamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

24464-64-0

Molecular Formula

C29H29N3O3

Molecular Weight

467.6 g/mol

IUPAC Name

3-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-N-phenylpropanamide

InChI

InChI=1S/C29H29N3O3/c33-25(32-20-11-5-2-6-12-20)17-18-30-23-15-16-24(31-19-9-3-1-4-10-19)27-26(23)28(34)21-13-7-8-14-22(21)29(27)35/h2,5-8,11-16,19,30-31H,1,3-4,9-10,17-18H2,(H,32,33)

InChI Key

BSGWMUMCNMCWCW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C(=C(C=C2)NCCC(=O)NC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O

Origin of Product

United States

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